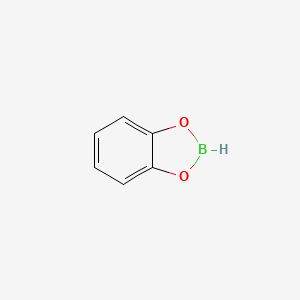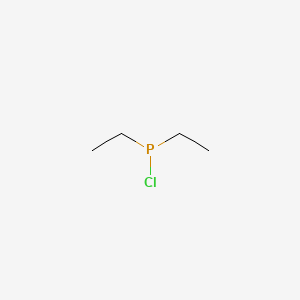
3-庚炔
描述
Synthesis Analysis
3-Heptyne is typically synthesized in the lab using standard organic chemistry techniques. The process involves reacting a hexyl halide with sodium acetylide, producing 3-Heptyne as a result . This reaction is an example of an alkyne synthesis, specifically, an acetylide anion reaction .Molecular Structure Analysis
The 3-Heptyne molecule contains a total of 18 bonds. There are 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 triple bond . The triple bond is located at the end of the carbon chain, meaning 3-Heptyne is a terminal alkyne .Chemical Reactions Analysis
As an alkyne, 3-Heptyne exhibits typical alkynes’ chemical reactions such as undergoing addition reactions in the presence of suitable reagents. It can also undergo oxidation and reduction reactions, among others .Physical And Chemical Properties Analysis
3-Heptyne is a colorless liquid at room temperature and has a faintly sweet odor . It’s less dense than water and its vapors are heavier than air. It boils at approximately 98 degrees Celsius and freezes at about -34.5 degrees Celsius .科学研究应用
Organic Synthesis
3-Heptyne is a valuable building block in organic synthesis . It’s used to synthesize longer chain alkynes through isomerization . The presence of a carbon-carbon triple bond allows for various chemical transformations, making it a versatile reagent for creating complex organic molecules. This compound can undergo addition reactions with hydrogen, halogens, and water, leading to the formation of alkenes, dihalides, and ketones, respectively .
Pharmaceutical Research
In pharmaceutical research , 3-Heptyne serves as a starting material or intermediate. Its triple bond is a reactive site for synthesizing drugs and active pharmaceutical ingredients. The compound’s ability to undergo controlled reactions makes it suitable for creating specific molecular structures required in drug design and development .
Industrial Chemistry
Industrial chemistry: heavily relies on 3-Heptyne as an intermediate in the production of various chemicals. It’s instrumental in synthesizing polymers and other materials that require a triple-bonded carbon structure as a precursor . Its applications span from the creation of plastics to the development of new materials with unique properties.
Polymer Chemistry
In polymer chemistry , 3-Heptyne’s triple bond can be utilized to create novel polymeric materials. It can participate in polymerization reactions to form polymers with unique mechanical and thermal properties. The compound’s reactivity allows for the introduction of functional groups that can alter the characteristics of the resulting polymer .
Materials Science
The role of 3-Heptyne in materials science is significant due to its potential to contribute to the development of new materials. Its chemical structure can be modified to enhance material properties such as strength, flexibility, and resistance to chemicals. Researchers can exploit the reactivity of the triple bond to incorporate 3-Heptyne into advanced composite materials .
Environmental Impact
While not a direct application, understanding the environmental impact of 3-Heptyne is crucial in scientific research. If released into the environment, it can contaminate air, soil, and water systems. Responsible use and disposal of 3-Heptyne are paramount to mitigating any potential negative impacts, as it is not naturally found in the environment .
作用机制
Target of Action
3-Heptyne, also known as Hept-3-yne, is a compound that primarily targets organic chemical reactions. It is involved in various chemical reactions due to its structure and properties .
Mode of Action
The mode of action of 3-Heptyne involves its interaction with other chemical compounds during reactions. For instance, it can undergo hydration reactions . In these reactions, 3-Heptyne interacts with water molecules in the presence of certain catalysts to form different products .
Biochemical Pathways
3-Heptyne can participate in various biochemical pathways. For example, it can be involved in the conversion of longer chain 1-alkynes . This process is part of a broader biochemical pathway that involves the transformation of alkynes into different chemical compounds .
Result of Action
The result of 3-Heptyne’s action depends on the specific reaction it is involved in. For instance, in a hydration reaction, 3-Heptyne can be transformed into a ketone . This transformation results in a change in the molecular structure of 3-Heptyne, leading to different chemical properties .
Action Environment
The action, efficacy, and stability of 3-Heptyne can be influenced by various environmental factors. For example, the presence of certain catalysts can facilitate its reactions . Additionally, if released into the environment, 3-Heptyne can contaminate air, soil, and water systems .
安全和危害
属性
IUPAC Name |
hept-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYHSJRCIZOUHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180509 | |
| Record name | Hept-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptyne | |
CAS RN |
2586-89-2 | |
| Record name | 3-Heptyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2586-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hept-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002586892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hept-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPT-3-YNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASI2RQ5WEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the conformation of 3-Heptyne compared to similar alkanes?
A1: Unlike pentane, where the most stable conformer has anti-anti (AA) conformations around its central C-C bonds, 3-Heptyne adopts an eclipsed conformation around its C≡C triple bond. This difference is attributed to the dispersion attractions between the end groups of the molecule. [, , ]
Q2: What are the primary products formed during the autoxidation of 3-Heptyne?
A2: When 3-Heptyne reacts with molecular oxygen, the primary products include heptane-3,4-dione, propionic acid, butyric acid, and a small amount of 2-ethylvaleric acid. The reaction mainly involves the formation of hydroperoxides at the α-position to the triple bond. [, ]
Q3: How can deuterated analogs of 11-octadecenoates be synthesized using 3-Heptyne as a starting material?
A3: 3-Heptyne can be converted to 7-chloro-3-heptyne, a key intermediate in the Wittig synthesis of methyl esters of di-, tetra-, and hexadeuterated 11-octadecenoic acids. This process involves controlled hydrogenation and deuterium exchange reactions. []
Q4: Has 3-Heptyne been used in the synthesis of flavor compounds?
A4: Yes, a derivative of 3-Heptyne, 3-heptyne-2,5-diol, can be used to synthesize 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone (3a), a flavor compound. []
Q5: What is the molecular formula and weight of 3-Heptyne?
A5: The molecular formula of 3-Heptyne is C₇H₁₂. It has a molecular weight of 96.17 g/mol. [, ]
Q6: How does the structure of 3-Heptyne relate to its reactivity in polymerization reactions?
A6: The presence of the triple bond in 3-Heptyne makes it a suitable monomer for polymerization reactions. For instance, it can undergo copolymerization with disubstituted acetylenes in the presence of metathesis catalysts. []
Q7: Can you provide details about the spectroscopic data for 3-Heptyne?
A7: While specific spectroscopic data isn't provided in the abstracts, rotational microwave spectroscopy has been used to determine the conformational preferences of 3-Heptyne. [, ]
Q8: Have any studies investigated the environmental impact and degradation of 3-Heptyne?
A8: The provided abstracts do not contain information regarding the environmental impact or degradation pathways of 3-Heptyne.
Q9: Are there alternative compounds to 3-Heptyne for specific applications, and how do they compare?
A9: The provided abstracts do not offer comparative analyses of 3-Heptyne with alternative compounds for any specific applications.
Q10: What analytical methods are typically employed to characterize and quantify 3-Heptyne?
A10: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used to analyze 3-Heptyne and its derivatives. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3H-Dibenz[f,ij]isoquinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]-](/img/structure/B1584971.png)












